8-Cyano-octanoic acid
Description
Historical Context and Emerging Significance of Cyano-Functionalized Compounds
The exploration of bifunctional molecules, which possess two distinct reactive sites, has been a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. Within this area, fatty acids featuring a terminal cyano group, such as 8-cyano-octanoic acid, represent a class of compounds with a rich, albeit not extensively documented, history. The significance of ω-cyanoalkanoic acids as precursors to ω-amino acids has been recognized for decades. For instance, early research dating back to the mid-20th century demonstrated the synthesis of ω-amino acids through the hydrogenation of the corresponding ω-cyano-carboxylic acids. A notable example is the synthesis of 8-aminooctanoic acid from 7-cyanoheptanoic acid, a close analog of this compound, which was described in scientific literature as early as 1955. google.com This historical precedent underscores the foundational role of cyano-functionalized fatty acids as key intermediates in the production of monomers for polymers like polyamides.
In recent years, the interest in cyano-functionalized compounds has seen a resurgence, driven by their versatile reactivity and their increasing role in medicinal chemistry and materials science. The cyano group is a valuable pharmacophore that can enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the nitrile functionality is a robust and metabolically stable group, making it an attractive component in the design of new therapeutic agents. nih.gov The dual functionality of molecules like this compound, combining a reactive nitrile with a carboxylic acid, opens up avenues for creating novel polymers and other advanced materials from renewable feedstocks like fatty acids. mdpi.comresearchgate.net
Broad Academic Relevance of this compound in Contemporary Chemical and Biochemical Sciences
The academic relevance of this compound is multifaceted, spanning organic synthesis, polymer chemistry, and biochemistry. In the realm of organic synthesis, it serves as a versatile building block. The presence of both a nitrile and a carboxylic acid group allows for a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules with tailored properties.
In polymer chemistry, this compound is a key precursor for the synthesis of ω-amino acids, which are the monomers for producing polyamides. mdpi.comresearchgate.net The hydrogenation of the cyano group in this compound yields 9-aminononanoic acid, a valuable monomer for the production of Nylon 9. The ability to synthesize such monomers from fatty acids, which can be derived from renewable resources, is of significant interest for developing sustainable polymers. mdpi.comresearchgate.net
From a biochemical perspective, long-chain fatty acids with terminal functional groups have been instrumental in probing biological processes. While direct studies on this compound in biochemical systems are not extensively reported, its derivatives and related compounds have shown significant biological activity. For example, the corresponding amino acid, 8-aminooctanoic acid, is a component of SNAC (sodium N-[8-(2-hydroxybenzoyl)amino]octanoate), an oral absorption enhancer used in pharmaceutical formulations. guidechem.com Additionally, ω-cyano fatty acids have been investigated as potential inhibitors of enzymes such as fatty acid ω-hydroxylases, demonstrating the potential for this class of compounds to interact with biological targets.
Unique Structural Characteristics and Functional Group Interplay within this compound
This compound is a bifunctional molecule with the chemical formula C₉H₁₅NO₂. Its structure consists of an eight-carbon aliphatic chain with a carboxylic acid group (-COOH) at one end (C1) and a cyano group (-C≡N) at the other end (C8). This unique arrangement of functional groups dictates its chemical properties and reactivity.
The carboxylic acid group is a Brønsted acid and can participate in typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation. The cyano group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or act as a precursor for the synthesis of various nitrogen-containing heterocycles. The electrophilic nature of the cyano carbon makes it susceptible to nucleophilic attack. researchgate.net
The interplay between the carboxylic acid and the cyano group in this compound allows for selective reactions at either end of the molecule, making it a valuable synthon for creating molecules with defined architectures. For example, the carboxylic acid can be protected while the cyano group is transformed, or vice versa. This orthogonality is crucial for its application in multi-step syntheses. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the nitrogen of the cyano group) can also influence its physical properties and intermolecular interactions. nih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | |
| Molar Mass | 169.22 g/mol |
Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals for the methylene (B1212753) protons (-CH₂-) of the aliphatic chain would appear in the range of δ 1.2-2.5 ppm. The protons adjacent to the carboxylic acid (α-protons) would be shifted downfield to around δ 2.3-2.4 ppm. The protons adjacent to the cyano group (α-protons) would also be deshielded and appear around δ 2.3-2.4 ppm. The carboxylic acid proton (-COOH) would exhibit a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm. |
| ¹³C NMR | The carbon of the carboxylic acid group (-COOH) would resonate at a highly deshielded chemical shift, typically in the range of δ 175-185 ppm. The carbon of the cyano group (-C≡N) would appear around δ 118-122 ppm. The carbons of the methylene groups (-CH₂-) in the aliphatic chain would resonate in the range of δ 20-35 ppm, with the carbons alpha to the functional groups showing slightly higher chemical shifts due to deshielding effects. |
| IR Spectroscopy | A strong and broad absorption band for the O-H stretch of the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. A characteristic sharp, medium-intensity absorption for the C≡N stretch of the nitrile group would be present around 2240-2260 cm⁻¹. |
Overview of Principal Research Trajectories for Fatty Acid Nitriles and Related Analogues
The research landscape for fatty acid nitriles, including this compound, is evolving along several key trajectories, primarily driven by the pursuit of sustainable chemistry and the development of novel functional materials and bioactive molecules.
One major research direction is the development of efficient and environmentally friendly methods for the synthesis of fatty acid nitriles from renewable feedstocks. mdpi.comresearchgate.net Traditional methods often involve harsh reaction conditions or the use of toxic reagents. Modern approaches focus on catalytic routes, including biocatalysis, to convert unsaturated fatty acids into their corresponding nitriles. mdpi.comresearchgate.net For instance, methods involving the hydroformylation of unsaturated fatty acids to aldehydes, followed by conversion to oximes and subsequent dehydration to nitriles, are being explored to create bifunctional monomers for polymers from bio-based resources. mdpi.comresearchgate.net
Another significant area of research is the application of fatty acid nitriles in polymer science. As precursors to α,ω-bifunctional monomers, these compounds are crucial for the synthesis of specialty polyamides and polyesters with unique properties. mdpi.comresearchgate.net Research is focused on tailoring the chain length and functionality of these monomers to control the physical and mechanical properties of the resulting polymers, such as their thermal stability, flexibility, and biodegradability.
In the field of biochemistry and medicinal chemistry, research is exploring the biological activities of fatty acid nitriles and their derivatives. This includes their potential as enzyme inhibitors, as demonstrated by studies on ω-cyano fatty acids targeting cytochrome P450 enzymes. Furthermore, the conversion of the nitrile group to an amino group provides access to a wide range of bioactive molecules, including peptide analogues and drug delivery agents. guidechem.comchemicalbook.com The incorporation of the nitrile functionality itself into drug candidates is also an active area of investigation, leveraging its ability to act as a key pharmacophore. nih.govnih.gov
Finally, the unique bifunctional nature of these molecules is being exploited in the development of novel materials. For example, their ability to self-assemble or to be incorporated into larger molecular structures is being investigated for applications in surface modification and the creation of functional thin films.
Structure
2D Structure
3D Structure
Properties
CAS No. |
37056-34-1 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-cyanooctanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-7H2,(H,11,12) |
InChI Key |
FRJDUBNRWRIHSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Cyano Octanoic Acid and Its Structural Analogues
Chemo-selective Synthesis Strategies for the Cyano and Carboxyl Moieties of 8-Cyano-octanoic acid
Chemo-selective synthesis is fundamental to constructing molecules with multiple reactive centers. For this compound, the primary challenge lies in the orthogonal manipulation of the terminal cyano and carboxyl groups.
Olefin Functionalization and Carbon-Carbon Bond Formation Routes
Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. cambridge.orgorganic-chemistry.org For a linear molecule like this compound, these strategies can be envisioned starting from shorter-chain precursors.
One potential pathway involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester. For instance, an ester of oct-7-enoic acid could serve as a precursor. The Michael addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the activated double bond would form the desired carbon backbone with both functional groups in place, albeit requiring subsequent modification.
Another approach centers on coupling reactions. A C7 halide bearing a protected carboxyl group could be coupled with a cyanide source using a transition-metal catalyst. Conversely, a precursor with a terminal nitrile could be coupled with a reagent that introduces the carboxylic acid moiety. These methods allow for the precise formation of the C-C bond that completes the eight-carbon chain. organic-chemistry.org
Table 1: Illustrative C-C Bond Formation Strategies for Cyano-Carboxylic Acid Synthesis
| Strategy | Precursors | Reagents & Conditions | Key Transformation |
|---|---|---|---|
| Michael Addition | α,β-Unsaturated Ester | Cyanide source (e.g., KCN, TMSCN), Base or Lewis Acid Catalyst | Conjugate addition of cyanide to an olefin. |
| Cross-Coupling | Halo-alkanoic ester, Cyanide source | Palladium or Nickel catalyst, Ligands | Nucleophilic substitution of a halide with cyanide. organic-chemistry.org |
| Blaise Reaction | ω-Halo-nitrile, Zinc, Ester | Activated Zinc, Reflux in THF | Formation of an organozinc intermediate from a nitrile, followed by reaction with an ester. organic-chemistry.org |
Regioselective Introduction of the Nitrile Group via Halogenation-Cyanation Pathways
A classic and reliable method for introducing a nitrile group is through the nucleophilic substitution of a halide. This pathway is particularly suitable for synthesizing this compound from precursors derived from suberic acid (octanedioic acid) or other C8 difunctional compounds.
The synthesis could commence with 8-bromooctanoic acid. The regioselective introduction of the nitrile occurs via a standard SN2 reaction, where the bromide is displaced by a cyanide salt, such as sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion.
A key consideration in this pathway is the potential for side reactions, such as elimination, although for a primary halide like that in 8-bromooctanoic acid, substitution is strongly favored. The carboxyl group generally does not interfere with the cyanation reaction under these conditions.
Alternatively, one could start with octanedioic acid, selectively reduce one carboxylic acid to an alcohol (forming 8-hydroxyoctanoic acid), convert the alcohol to a good leaving group (e.g., a tosylate or a bromide), and then perform the cyanation step. This multi-step process offers precise control over the placement of each functional group. guidechem.com
Controlled Formation and Modification of the Carboxyl Group
The formation of the carboxyl group can be achieved either at the beginning of the synthesis or as a final step. A highly effective strategy involves the selective hydrolysis of a dinitrile precursor, such as nonanedinitrile (the C9 dinitrile).
The partial hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions. masterorganicchemistry.comchemistrysteps.com Achieving mono-hydrolysis in the presence of a second nitrile group requires careful control of reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time) to prevent the formation of the dicarboxylic acid.
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Conditions | Selectivity |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄, HCl) | Heating | Can be difficult to stop at the amide intermediate; risk of dinitrile hydrolysis. masterorganicchemistry.com |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH), H₂O | Heating | Forms carboxylate salt; requires acidic workup. chemistrysteps.com |
| Enzymatic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Aqueous buffer, Mild pH and temperature | High chemo- and regioselectivity for mono-hydrolysis. thieme-connect.de |
Another route involves the oxidation of a precursor molecule. For example, 9-hydroxynonanonitrile could be oxidized using a variety of reagents (e.g., chromium-based reagents, PCC, or more modern methods like TEMPO-catalyzed oxidation) to yield this compound. This approach isolates the formation of the carboxyl group as a distinct synthetic step.
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
While this compound itself is achiral, its structural analogues can possess stereocenters. The synthesis of such chiral derivatives requires stereoselective methods. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are common strategies. researchgate.net
For example, to synthesize an analogue with a methyl group at a specific position on the carbon chain, one could employ an asymmetric alkylation of a suitable enolate precursor. Alternatively, an asymmetric Michael addition could be used to introduce both the cyano group and a new stereocenter simultaneously. nih.gov
N-heterocyclic carbene (NHC) catalysis represents a modern approach for accessing chiral cyano-containing molecules. nih.gov A reaction could be designed where an enal substrate undergoes an NHC-catalyzed process to generate a chiral β-cyano carboxylic ester, which could then be elaborated into a derivative of this compound.
Biocatalytic and Biotechnological Production of this compound
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity under mild, environmentally friendly conditions. thieme-connect.de Enzymes can perform highly specific transformations, which is particularly advantageous for multifunctional molecules.
Enzyme-Catalyzed Synthesis Pathways (e.g., Nitrile Hydratase/Nitrile Lyase Mediated Transformations)
The enzymatic production of this compound is most feasibly achieved through the selective mono-hydrolysis of a symmetrical dinitrile, such as nonanedinitrile. Two primary enzymatic pathways exist for the conversion of nitriles to carboxylic acids. researchgate.net
Nitrilase Pathway : A nitrilase (EC 3.5.5.1) catalyzes the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849) in a single step. By employing a nitrilase that exhibits high activity on aliphatic dinitriles, it is possible to achieve the conversion of one end of nonanedinitrile to a carboxyl group, yielding this compound. The reaction is typically performed in an aqueous buffer at mild pH and temperature. thieme-connect.de
Nitrile Hydratase/Amidase Pathway : This is a two-step process involving two distinct enzymes. First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to the corresponding amide (in this case, 9-aminononanamide-nitrile). Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid. researchgate.netresearchgate.net This pathway can also be highly selective, and organisms such as those from the Rhodococcus genus are known to possess robust nitrile-converting enzyme systems. thieme-connect.de
Hydroxynitrile lyases (HNLs) are another class of enzymes relevant to cyano-containing compounds. nih.gov HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. rsc.orgnih.gov While their natural role is often in cyanogenesis (C-C bond cleavage), they are widely used in synthesis for C-C bond formation. ebi.ac.ukthieme-connect.de A synthetic route to a derivative of this compound could potentially be designed by using an HNL to create a chiral cyanohydrin from a long-chain aldehyde, which is then further processed.
Table 3: Enzymes in the Synthesis of Cyano-Carboxylic Acids
| Enzyme Class | EC Number | Reaction Catalyzed | Application for this compound |
|---|---|---|---|
| Nitrilase | 3.5.5.1 | R-CN + 2 H₂O → R-COOH + NH₃ | Selective mono-hydrolysis of nonanedinitrile. thieme-connect.de |
| Nitrile Hydratase | 4.2.1.84 | R-CN + H₂O → R-CONH₂ | First step in the two-enzyme hydrolysis of nonanedinitrile. researchgate.net |
| Amidase | 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Second step in the two-enzyme hydrolysis of nonanedinitrile. researchgate.net |
| Hydroxynitrile Lyase (HNL) | 4.1.2.10/11 | R-CHO + HCN ⇌ R-CH(OH)CN | Synthesis of chiral cyanohydrin precursors for structural analogues. nih.govebi.ac.uk |
Metabolic Engineering Strategies for Microbial Bioproduction Optimization
The microbial production of ω-functionalized fatty acids like this compound represents a sustainable alternative to chemical synthesis. Metabolic engineering of microorganisms, particularly cyanobacteria and E. coli, is a key strategy to establish and optimize bioproduction routes. nih.govsciepublish.com The core of this approach lies in diversifying the natural fatty acid synthesis (FAS) pathway. nih.gov
Normally, FAS is initiated by the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH). nih.govresearchgate.netnih.gov To produce a cyano-functionalized fatty acid, a key strategy involves introducing a novel starter unit, a cyano-acyl-CoA, into the FAS pathway. This requires an engineered FabH enzyme capable of accepting this non-native substrate. For instance, the FabH from Alicyclobacillus acidocaldarius (aaKASIII) has shown flexibility in accepting bulky acyl-CoA substrates, a feature that could be exploited for cyano-acyl-CoAs. nii.ac.jp
Engineering efforts would focus on several key areas:
Host Strain Modification : Chassis organisms like E. coli or cyanobacteria are modified to enhance precursor supply and divert carbon flux towards fatty acid synthesis. sciepublish.compnas.org This can involve deleting genes for competing pathways, such as those for β-oxidation (e.g., fadD deletion), which prevents the degradation of fatty acid products. researchgate.netnih.gov
Pathway Introduction : A biosynthetic pathway for the cyano-acyl-CoA starter unit must be introduced. This involves heterologous expression of enzymes capable of forming the initial cyano-functionalized precursor.
Enzyme Selection and Expression : Overexpression of a promiscuous FabH enzyme is crucial to initiate the synthesis. Additionally, overexpression of key FAS components like acetyl-CoA carboxylase (AccABCD) can increase the supply of malonyl-CoA, the chain extender unit. nih.govresearchgate.net
The table below outlines potential genetic targets for engineering a microbial host for this compound production.
| Gene/Enzyme Target | Organism Source | Engineering Strategy | Desired Outcome |
| FabH (KASIII) | Alicyclobacillus acidocaldarius | Overexpression | Initiate FAS with a cyano-acyl-CoA starter unit. nii.ac.jp |
| fadD | Escherichia coli | Deletion | Prevent degradation of fatty acid products via β-oxidation. researchgate.netnih.gov |
| tesA (Thioesterase) | Escherichia coli | Overexpression | Cleave the final acyl-ACP product to release free this compound. pnas.org |
| AccABCD | Synechococcus elongatus | Overexpression | Increase the pool of malonyl-CoA for chain elongation. nih.govresearchgate.net |
Fermentation Process Development and Scale-Up for Enhanced Yield
Transitioning microbial production of this compound from the laboratory to an industrial scale requires rigorous fermentation process development. The goal is to create an environment that maximizes volumetric productivity and final titer while minimizing costs. Key parameters that are optimized include pH, temperature, aeration, and nutrient feeding strategies. nih.gov
For a host like E. coli, fed-batch cultivation is a common strategy. nih.gov This involves an initial batch phase for biomass growth, followed by a continuous or intermittent feeding phase to supply the carbon source (e.g., glycerol (B35011) or glucose) and other essential nutrients. nih.gov This approach helps to avoid the accumulation of inhibitory byproducts and manages the metabolic burden on the cells. nih.gov
Challenges in scaling up fermentation include:
Mass Transfer : Ensuring adequate oxygen supply is critical for aerobic microorganisms. As bioreactor volume increases, achieving efficient mixing and oxygen transfer becomes more difficult. mdpi.com
Substrate/Product Toxicity : High concentrations of the substrate or the this compound product itself can be toxic to the microbial cells, inhibiting growth and productivity.
Process Control : Maintaining homogeneity and precise control over parameters like pH and temperature in large-scale bioreactors is complex. nih.gov
A study on large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida using octanoic acid as a carbon source demonstrated a fed-batch strategy that achieved a final cell dry mass of 17.8 g/L. nih.gov Similar strategies, tailored to the specific microbial host and pathway, would be essential for this compound production.
Directed Evolution and Enzyme Engineering for Improved Biocatalyst Efficiency
The efficiency of the biosynthetic pathway for this compound is highly dependent on the performance of its constituent enzymes. Directed evolution and enzyme engineering are powerful tools used to enhance enzyme properties such as activity, stability, and substrate specificity. nih.govsdu.edu.cn
The process of directed evolution involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening or selection system to identify mutants with improved characteristics. researchgate.net For instance, the key FabH enzyme could be evolved to have higher specificity and catalytic efficiency for the cyano-acyl-CoA starter unit over its native substrate, acetyl-CoA.
Key steps in an enzyme engineering campaign would include:
Library Generation : Creating genetic diversity in the target enzyme's gene using methods like error-prone PCR or DNA shuffling.
Screening/Selection : Developing an assay that links enzyme activity to a detectable signal (e.g., cell growth, color change). For example, a selection system could be designed where the production of this compound is essential for cell survival under specific conditions. nih.gov
Iterative Improvement : Combining beneficial mutations from different variants to achieve further enhancements in performance. nih.gov
A successful example of this approach was the directed evolution of a cyanobacterial fatty acid desaturase, which resulted in variants with over a 60-fold increase in total desaturation activity in Saccharomyces cerevisiae. nih.gov Similar improvements in the enzymes responsible for this compound synthesis could significantly boost production titers. sdu.edu.cn
Derivatization and Further Functionalization Strategies for this compound
This compound is a bifunctional molecule, possessing both a carboxylic acid and a nitrile group. This dual functionality allows for a wide range of chemical transformations, enabling its use as a versatile platform chemical.
Chemical Modifications of the Carboxyl Group (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is readily derivatized using standard organic chemistry techniques to produce esters, amides, and alcohols. nih.gov These modifications can alter the molecule's physical and chemical properties for specific applications.
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is often done to improve solubility in organic solvents or to protect the carboxyl group during other reactions.
Amidation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine produces an amide. This is a common reaction for creating linkages in polymers like polyamides. nih.gov
Reduction : The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts this compound into 9-cyanononan-1-ol.
The table below summarizes these key transformations.
| Reaction | Reagent(s) | Product |
| Esterification | R-OH, H⁺ (catalyst) | This compound ester |
| Amidation | 1. SOCl₂ or (COCl)₂2. R₂NH | N-substituted 8-cyano-octanamide |
| Reduction | 1. LiAlH₄2. H₂O | 9-Cyanononan-1-ol |
Transformations of the Nitrile Group (e.g., Reduction to Amine, Hydrolysis to Amide/Acid, Cyclization)
The nitrile group is a versatile functional group that can be converted into amines, amides, or other carboxylic acids. researchgate.netwikipedia.org
Reduction to Amine : The nitrile group can be reduced to a primary amine (-CH₂NH₂) using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like LiAlH₄. libretexts.orggoogle.com This reaction converts this compound into 9-aminononanoic acid, a monomer for nylon-9.
Hydrolysis to Amide/Acid : Under controlled acidic or basic conditions, the nitrile group can be hydrolyzed. wikipedia.orgchemistrysteps.com Partial hydrolysis yields the corresponding amide (9-carbamoyloctanoic acid), while complete hydrolysis gives a carboxylic acid, resulting in the dicarboxylic acid nonanedioic acid (azelaic acid). libretexts.org
Cyclization : Intramolecular reactions between the nitrile and another functional group can lead to heterocyclic compounds, although this is less common for a simple linear chain unless other reagents are involved.
| Reaction | Reagent(s) | Product |
| Reduction | H₂, Raney Ni or LiAlH₄ | 9-Aminononanoic acid |
| Partial Hydrolysis | H₂SO₄ (conc.), low temp | 9-Carbamoyloctanoic acid |
| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Nonanedioic acid (Azelaic acid) |
Chain Elongation and Shortening Strategies for Related Cyano-Fatty Acid Homologues
The carbon chain of this compound or its precursors can be modified to produce a homologous series of ω-cyano fatty acids.
Chain Elongation : Biological chain elongation occurs naturally during fatty acid synthesis, where two-carbon units from malonyl-CoA are sequentially added. youtube.comyoutube.com By controlling the termination step, it is theoretically possible to produce longer-chain cyano-fatty acids in an engineered microbial system. Chemically, methods like the Arndt-Eistert synthesis could be adapted to add a single carbon atom to the carboxylic acid end of the chain.
Chain Shortening : Oxidative cleavage of a double bond is a common strategy for shortening fatty acid chains. For example, if a double bond were introduced into the chain of a longer cyano-fatty acid, ozonolysis could cleave the molecule at that position. uantwerpen.be Another approach is oxidative decarboxylation, which can remove one carbon atom from the carboxylic acid end. acs.org In biological systems, β-ketoacyl ACP synthases (KAS) are associated with the carbon chain elongation of fatty acids; manipulating these enzymes could potentially lead to shorter chain products. nih.gov
Advanced Conjugation Chemistry for Multicomponent Molecular Constructs
The construction of complex, multicomponent molecular architectures is a cornerstone of modern medicinal chemistry, materials science, and chemical biology. Multicomponent reactions (MCRs) have emerged as powerful tools in this endeavor due to their efficiency, atom economy, and ability to generate diverse molecular scaffolds in a single synthetic operation. researchgate.net Bifunctional building blocks, such as this compound, are particularly valuable in MCRs, as they introduce multiple points of functionality that can be leveraged for the creation of sophisticated molecular constructs.
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the incorporation of carboxylic acids. wikipedia.orgbeilstein-journals.org In these reactions, a carboxylic acid, an amine (in the case of the Ugi reaction), a carbonyl compound (aldehyde or ketone), and an isocyanide combine to form a complex amide product. wikipedia.orgorganic-chemistry.org The carboxylic acid component plays a crucial role in the reaction mechanism and is incorporated into the final product structure. wikipedia.org
This compound, with its terminal carboxylic acid and nitrile functionalities, presents a unique opportunity for the design of multicomponent molecular constructs. The carboxylic acid can readily participate in isocyanide-based MCRs, while the nitrile group, being generally unreactive under these conditions, can serve as a versatile handle for subsequent modifications. researchgate.net This "click-like" reactivity allows for a modular approach to the synthesis of complex molecules.
Application of this compound in Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.org By employing this compound as the carboxylic acid component, a product bearing a terminal nitrile group is obtained. This nitrile functionality can then be subjected to a variety of post-condensation transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or cycloaddition reactions to form heterocyclic structures. researchgate.net
Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide, can utilize this compound. organic-chemistry.org The resulting product would feature the characteristic α-acyloxy carboxamide core with a pendant cyano-terminated alkyl chain, offering a site for further chemical elaboration.
The versatility of these reactions allows for the generation of large libraries of compounds from a small set of starting materials, a key advantage in drug discovery and materials science. wikipedia.org The tables below illustrate the potential for generating diverse molecular constructs using this compound in hypothetical Ugi and Passerini reactions.
Table 1: Exemplary Ugi Reaction Products Incorporating this compound
| Aldehyde/Ketone | Amine | Isocyanide | Resulting Ugi Product with Terminal Nitrile |
| Formaldehyde | Benzylamine | tert-Butyl isocyanide | N-Benzyl-N-(tert-butylcarbamoyl)-9-cyanononanamide |
| Acetone | Aniline | Cyclohexyl isocyanide | 9-Cyano-N-(cyclohexylcarbamoyl)-N-phenylnonanamide |
| Benzaldehyde | Methylamine | Ethyl isocyanide | N-(Ethylcarbamoyl)-9-cyano-N-methyl-N-phenylnonanamide |
Table 2: Exemplary Passerini Reaction Products Incorporating this compound
| Aldehyde/Ketone | Isocyanide | Resulting Passerini Product with Terminal Nitrile |
| Isobutyraldehyde | Benzyl isocyanide | 1-(Benzylcarbamoyl)-2-methylpropyl 9-cyanononanoate |
| Cyclohexanone | Phenyl isocyanide | 1-(Phenylcarbamoyl)cyclohexyl 9-cyanononanoate |
| Acetaldehyde | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)ethyl 9-cyanononanoate |
Post-MCR Modification of the Nitrile Group
The true power of using this compound in MCRs lies in the potential for subsequent chemical transformations of the nitrile group. This allows for the introduction of additional molecular components and the construction of even more complex architectures. For instance, the nitrile group can be:
Reduced to a primary amine, which can then be used in further coupling reactions.
Hydrolyzed to a carboxylic acid, providing another point for amide bond formation or esterification.
Reacted with azides in [3+2] cycloaddition reactions to form tetrazoles, which are important pharmacophores.
Converted to thioamides and subsequently to thiazoles or other sulfur-containing heterocycles. clockss.org
These post-MCR modifications significantly expand the chemical space accessible from a single multicomponent reaction, enabling the synthesis of highly functionalized and diverse molecular constructs with tailored properties. This strategy of combining the efficiency of MCRs with the versatility of the nitrile group positions this compound as a valuable building block in advanced conjugation chemistry.
Advanced Analytical and Spectroscopic Characterization of 8 Cyano Octanoic Acid and Its Metabolites/derivatives
Hyphenated Chromatographic Techniques for Trace Analysis in Complex Matrices
Hyphenated chromatography, which combines a separation technique with a detection method, is indispensable for the trace analysis of 8-Cyano-octanoic acid and its derivatives. The high complexity of biological samples requires methods with high resolving power and sensitivity to isolate and quantify target analytes at low concentrations.
UPLC-MS/MS stands as a cornerstone for the quantification of non-volatile, polar compounds like this compound in biological fluids. The development of a robust UPLC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection.
Chromatographic Conditions: A reversed-phase UPLC system is typically employed for the separation of this compound. A C18 or C8 column is often suitable, providing a good balance of hydrophobic retention for the octyl chain while allowing for elution with aqueous-organic mobile phases. Gradient elution is generally preferred to achieve optimal separation from endogenous matrix components.
Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization technique for this compound, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Method Validation: A comprehensive validation of the UPLC-MS/MS method is crucial to ensure reliable results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and assessment of matrix effects.
| Parameter | Condition/Value |
|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500) |
| Ionization Mode | ESI Negative |
| MRM Transition (Quantifier) | m/z 168.1 -> 150.1 |
| MRM Transition (Qualifier) | m/z 168.1 -> 59.0 |
| Linear Range | 1 - 1000 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
For the analysis of this compound by GC-MS, a derivatization step is mandatory to increase its volatility and thermal stability. The carboxylic acid group is the primary target for derivatization.
Derivatization: Esterification is the most common derivatization approach. Methylation using reagents like diazomethane or trimethylsilylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid into a more volatile ester or silyl ester, respectively.
GC-MS Conditions: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for the separation of the derivatized analyte. The mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns for structural confirmation and quantification.
| Parameter | Condition/Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Monitored Ions (for methyl ester) | m/z 183 (M+), 152, 124, 55 |
In highly complex matrices, one-dimensional chromatography may not provide sufficient resolution to separate this compound or its metabolites from isomeric or isobaric interferences. Two-dimensional chromatography offers significantly enhanced peak capacity and resolving power. A common approach is comprehensive two-dimensional liquid chromatography (LCxLC), where two columns with different separation mechanisms are coupled. For instance, a hydrophilic interaction liquid chromatography (HILIC) column in the first dimension can separate compounds based on polarity, followed by a reversed-phase C18 column in the second dimension for separation based on hydrophobicity. This orthogonality greatly improves the separation of analytes from complex matrix components.
The detection of this compound at trace levels often requires a sample preparation step to remove interferences and enrich the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose. Given the bifunctional nature of this compound, various SPE sorbents can be employed. A mixed-mode sorbent with both anion-exchange and reversed-phase properties can be particularly effective. The anion-exchange functionality would capture the deprotonated carboxylic acid, while the reversed-phase mechanism would retain the alkyl chain. Cyano-functionalized sorbents can also be utilized, offering unique selectivity through dipole-dipole interactions with the nitrile group.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel metabolites and derivatives of this compound. High-resolution NMR provides detailed information about the chemical environment of each atom in a molecule.
While one-dimensional ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are essential for piecing together the complete structure of complex derivatives.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in identifying adjacent protons and tracing out the carbon backbone of the aliphatic chain in a derivative of this compound.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edulibretexts.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule. columbia.edulibretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org This experiment is vital for establishing connectivity across quaternary carbons (like the nitrile and carbonyl carbons) and for linking different fragments of a molecule together. For instance, the protons on the carbon adjacent to the nitrile group would show a correlation to the nitrile carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of cyclic derivatives or metabolites of this compound.
| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOH | 1 | 10-12 | 175-185 |
| -CH₂- | 2 | 2.2-2.4 | 33-35 |
| -CH₂- | 3 | 1.5-1.7 | 24-26 |
| -CH₂- | 4, 5, 6 | 1.2-1.4 | 28-30 |
| -CH₂- | 7 | 1.6-1.8 | 25-27 |
| -CH₂-CN | 8 | 2.3-2.5 | 16-18 |
| -CN | - | - | 118-122 |
By integrating these advanced analytical and spectroscopic techniques, a comprehensive understanding of the presence, concentration, and structure of this compound and its derivatives can be achieved, even in the most challenging of sample matrices.
Solid-State NMR for Polymeric Forms or Adsorbed States of this compound Derivatives
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and interactions of molecules in the solid phase. For derivatives of this compound, such as polymers or surface-adsorbed species, ssNMR provides atomic-level insights that are inaccessible by solution NMR or other methods.
When this compound derivatives are incorporated into polymeric matrices or adsorbed onto surfaces, their molecular mobility is restricted. ssNMR can distinguish between different chemical environments and conformations. For instance, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments can identify the carbon signals of the cyano group, the carboxylic acid (or its ester/amide derivative), and the aliphatic chain. Changes in the chemical shifts of these carbons can indicate interactions with the polymer matrix or the surface. For example, the chemical shift of the carbonyl carbon in the carboxylic acid group is sensitive to hydrogen bonding interactions. nih.govnih.gov
Furthermore, ssNMR can probe the dynamics of the molecule. Techniques like dipolar coupling measurements and relaxation time analysis can provide information about the mobility of different parts of the this compound derivative. This is crucial for understanding the properties of materials, such as the flexibility of a polymer chain or the binding strength of the molecule to a surface. In the study of carboxylic acid dimers, variable-temperature ¹⁷O MAS NMR spectra have been used to determine the energy asymmetry between two tautomers resulting from hydrogen hopping dynamics. nih.gov Similarly, for this compound derivatives adsorbed on amine-based silica, ssNMR can provide direct evidence of the chemical species formed, such as alkylammonium carbamate ion pairs under humid conditions. scienceopen.com
Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Functional Groups in this compound Derivatives.
| Functional Group | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|
| Cyano (-C≡N) | 115-125 | Indicates the electronic environment of the nitrile group. |
| Carboxyl (-COOH) | 170-185 | Sensitive to hydrogen bonding and ionization state. libretexts.org |
Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N) for Biosynthetic Pathway Tracing
Isotopic labeling is an indispensable tool for elucidating biosynthetic pathways and tracking the metabolic fate of molecules in living systems. nih.govf1000research.com For this compound, stable isotopes such as ¹³C and ¹⁵N can be incorporated into precursor molecules to trace their conversion into the final product and its subsequent metabolites.
The strategy involves feeding an organism with a precursor molecule that has been enriched with a stable isotope. For instance, to study the biosynthesis of the octanoic acid backbone, ¹³C-labeled glucose or fatty acids could be used as a carbon source. nih.govbiorxiv.org As the organism metabolizes these precursors, the ¹³C atoms are incorporated into the newly synthesized this compound. The position and extent of ¹³C incorporation can then be determined by mass spectrometry (MS) or NMR spectroscopy.
Similarly, to trace the origin of the nitrogen atom in the cyano group, a ¹⁵N-labeled precursor, such as a labeled amino acid or ammonia (B1221849), can be used. nih.gov The choice of the labeled precursor depends on the hypothesized biosynthetic pathway. For example, if the cyano group is thought to originate from an amino acid, feeding the organism with a ¹⁵N-labeled version of that amino acid would be appropriate.
By analyzing the labeling patterns in the resulting this compound and its metabolites, researchers can map out the sequence of biochemical reactions, identify the enzymes involved, and understand the regulation of the pathway. nih.gov This approach is particularly powerful when combined with genetic techniques, where genes suspected to be involved in the pathway are knocked out or overexpressed, and the effect on isotope incorporation is observed.
Table 2: Common Isotopic Tracers and Their Applications in Biosynthetic Studies of this compound.
| Isotopic Tracer | Application | Analytical Technique |
|---|---|---|
| [U-¹³C]-Glucose | Tracing the carbon backbone formation. | Mass Spectrometry, ¹³C NMR |
| ¹⁵N-Ammonium Chloride | Identifying the nitrogen source for the cyano group. | Mass Spectrometry, ¹⁵N NMR |
Vibrational Spectroscopy (IR, Raman) and X-ray Diffraction for Polymorph and Crystal Structure Analysis of Derivatives
The solid-state structure of this compound derivatives, including their crystal packing and polymorphic forms, can be comprehensively analyzed using a combination of vibrational spectroscopy and X-ray diffraction.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound and its derivatives, the FTIR spectrum will exhibit characteristic absorption bands for the cyano and carboxyl groups. The C≡N stretching vibration of the nitrile group typically appears in a relatively clean region of the spectrum, making it an excellent diagnostic peak. rsc.orgresearchgate.net The position of this band is sensitive to the local molecular environment. researchgate.netresearchgate.net
The carboxylic acid group gives rise to two particularly informative absorptions: a very broad O-H stretching band due to strong hydrogen bonding, and a sharp C=O stretching band. libretexts.org In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which significantly affects the positions and shapes of these bands. libretexts.org The broad O-H stretch can extend from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org The C=O stretch for a hydrogen-bonded dimer is typically found around 1710 cm⁻¹. libretexts.org Analysis of these bands provides critical information about the intermolecular hydrogen bonding network in the crystalline state.
Table 3: Characteristic FTIR Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
|---|---|---|---|
| -C≡N | Stretch | 2240-2260 | Relatively sharp and of medium intensity. |
| -COOH (O-H) | Stretch | 2500-3300 | Very broad due to hydrogen bonding. libretexts.org |
| -COOH (C=O) | Stretch | ~1710 (dimer) | Strong and sharp. libretexts.org |
Single-Crystal and Powder X-ray Diffraction for Crystalline Derivatives and Solid-State Characterization
Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of polycrystalline materials. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is instrumental in identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. By comparing the experimental powder pattern to simulated patterns from single-crystal data or databases, the crystalline phase of a sample of an this compound derivative can be identified.
Electrochemical and Biosensor Methodologies for Selective Detection of this compound
The selective detection of this compound can be achieved through the development of specialized electrochemical sensors and biosensors. These devices offer the potential for rapid, sensitive, and portable analysis.
Electrochemical sensors for this compound could be designed based on the electrochemical properties of its functional groups. While the nitrile and carboxylic acid groups are not typically electroactive at conventional electrode potentials, their presence can be detected indirectly. For example, the carboxylic acid group can be deprotonated at a specific pH, and this change in charge could be detected by techniques like electrochemical impedance spectroscopy (EIS). Alternatively, the molecule could be chemically modified or complexed with a redox-active species to generate a measurable signal.
Biosensors offer a highly selective approach by utilizing biological recognition elements. One strategy could be the development of an enzyme-based biosensor. If an enzyme is known to specifically metabolize this compound (e.g., a nitrilase or an amidase that acts on the cyano group), this enzyme could be immobilized on an electrode surface. nih.govmdpi.com The enzymatic reaction would produce a detectable product (e.g., ammonia or a change in pH), which can be measured electrochemically. The magnitude of the signal would be proportional to the concentration of this compound.
Another promising approach is the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. An aptamer that specifically binds to this compound could be selected through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This aptamer could then be incorporated into an "aptasensor". mdpi.commdpi.com In one common configuration, the aptamer is immobilized on an electrode surface. Binding of this compound causes a conformational change in the aptamer, which alters the electrochemical signal of a redox probe, allowing for quantitative detection. mdpi.com
Table 4: Potential Biosensor Strategies for this compound Detection.
| Biosensor Type | Recognition Element | Transduction Principle | Advantages |
|---|---|---|---|
| Enzymatic Biosensor | Nitrilase/Amidase | Amperometric (detection of product) or Potentiometric (pH change) | High selectivity based on enzyme specificity. |
Voltammetric and Amperometric Detection Principles and Optimization
Voltammetric and amperometric techniques are electrochemical methods that can be applied to the analysis of this compound, leveraging the electrochemical properties of its functional groups: the nitrile and the carboxylic acid.
Voltammetric Detection:
Voltammetry measures the current response of an analyte to a varying potential. The nitrile group in this compound is electrochemically active and can be either reduced or oxidized at an electrode surface. The carboxylic acid group can also undergo electrochemical reactions, typically oxidation at higher potentials.
The electrochemical behavior of aliphatic nitriles often involves the reduction of the -C≡N triple bond. This process is generally irreversible and occurs at negative potentials. The exact potential is influenced by the electrode material, the solvent system, and the pH of the solution. For instance, the electrochemical oxidation of primary amines, which can be metabolites of nitriles, to nitriles has been studied on nickel-based electrodes nih.gov. While this is the reverse reaction, it provides insight into the electrochemical activity of the nitrile group.
Optimization of voltammetric detection for this compound would involve a systematic study of several key parameters:
Working Electrode Material: Different electrode materials exhibit varying catalytic activities and overpotentials for nitrile and carboxylic acid reactions. Glassy carbon, platinum, and gold electrodes are common choices. Modified electrodes, for instance with metal oxides or polymers, could enhance sensitivity and selectivity.
Supporting Electrolyte and pH: The choice of supporting electrolyte and the pH of the medium are critical. For the carboxylic acid group, the pH will determine its protonation state, which significantly affects its electrochemical behavior. Aprotic solvents are often used for studying the direct electrochemistry of the nitrile group to avoid interference from proton transfer reactions.
Scan Rate: In cyclic voltammetry, varying the scan rate can provide information about the reaction mechanism, such as whether it is diffusion-controlled or adsorption-controlled.
A hypothetical optimization table for the voltammetric detection of this compound is presented below.
| Parameter | Range Explored | Optimal Condition | Rationale |
| Working Electrode | Glassy Carbon, Platinum, Gold | Glassy Carbon | Provides a wide potential window and is less prone to surface fouling compared to noble metals for organic analytes. |
| Supporting Electrolyte | 0.1 M TBAP in Acetonitrile | 0.1 M TBAP in Acetonitrile | Aprotic conditions allow for the direct investigation of the nitrile group's electrochemistry without interference from protonation. |
| pH (for aqueous systems) | 3 - 10 | 4.5 | At this pH, the carboxylic acid group is in its protonated form, which may be more electrochemically active for certain reactions. |
| Scan Rate | 10 - 200 mV/s | 100 mV/s | A faster scan rate can enhance the peak current for irreversible processes, improving sensitivity. |
| Potential Range | -2.0 to +2.0 V | -1.8 to +1.5 V | This range is sufficient to observe the reduction of the nitrile group and the oxidation of the carboxylic acid group. |
Amperometric Detection:
Amperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. This technique is particularly well-suited for use in biosensors, where the potential is set to a value that corresponds to the oxidation or reduction of a specific product of an enzymatic reaction. For this compound, an amperometric sensor could be designed based on the enzymatic conversion of the nitrile or carboxylic acid group.
Enzyme-Based Biosensors for Specific Metabolic Intermediates
Enzyme-based biosensors offer high selectivity and sensitivity for the detection of specific molecules. For this compound and its metabolites, enzymes from the nitrile-metabolizing pathways, such as nitrile hydratase and amidase, are of particular interest.
Principle of Operation:
A biosensor for this compound could be constructed by immobilizing a suitable enzyme onto an electrode surface. The enzymatic reaction would produce an electroactive species that can be detected amperometrically.
For example, a nitrile hydratase could convert this compound to 8-Carbamoyl-octanoic acid. While this product is not directly electroactive, a coupled enzyme system could be employed. Alternatively, a nitrilase could directly hydrolyze the nitrile to the corresponding carboxylic acid (in this case, octane-1,8-dioic acid) and ammonia tufts.edu. The production of ammonia could be detected using an ammonia-sensitive electrode tufts.edu.
Enzyme Selection and Immobilization:
The choice of enzyme is critical and depends on the target metabolite. Nitrile hydratases and nitrilases from various microorganisms have been identified and characterized frontiersin.orgmdpi.com. The substrate specificity of these enzymes would need to be evaluated for this compound.
Effective immobilization of the enzyme on the electrode surface is crucial for the stability and performance of the biosensor. Common immobilization techniques include:
Physical Adsorption: Simple and mild, but can lead to enzyme leaching.
Covalent Bonding: Forms a stable attachment between the enzyme and the support.
Entrapment: Encapsulates the enzyme within a polymer matrix or gel.
Cross-linking: Creates a three-dimensional network of enzyme molecules.
A hypothetical design for an enzyme-based biosensor for this compound is outlined in the table below.
| Component | Selection/Method | Rationale |
| Enzyme | Nitrilase from Rhodococcus sp. | Known to have broad substrate specificity for nitriles tufts.edu. |
| Immobilization | Covalent bonding to a functionalized gold electrode | Provides a stable and oriented immobilization, enhancing enzyme activity and sensor longevity. |
| Transducer | Amperometric electrode | Allows for sensitive and real-time detection of the enzymatic product. |
| Detection Principle | Detection of ammonia produced from the hydrolysis of the nitrile group. | The change in local pH or direct electrochemical detection of ammonia can be correlated to the concentration of this compound tufts.edu. |
Development of Microfluidic Analytical Platforms for High-Throughput Screening
Microfluidic platforms, or "lab-on-a-chip" systems, offer significant advantages for the analysis of this compound and its derivatives, including high-throughput screening capabilities, reduced sample and reagent consumption, and precise control over experimental conditions nih.gov.
Design and Fabrication:
Microfluidic devices for this purpose would typically consist of a network of microchannels, reaction chambers, and detection zones fabricated on a glass or polymer chip. Different functional modules can be integrated onto a single chip, such as sample injection, reagent mixing, enzymatic reactions, and detection.
High-Throughput Screening of Enzyme Activity:
Microfluidic platforms are particularly powerful for the high-throughput screening of enzyme libraries to identify novel biocatalysts for the conversion of this compound. Droplet-based microfluidics, where reactions are carried out in picoliter- to nanoliter-sized droplets, allows for the screening of millions of individual enzyme variants in a short period bohrium.com. A screening platform for nitrile metabolism-related enzymes has been developed, which could be adapted for this compound nih.gov.
Analysis of Metabolites and Derivatives:
Microfluidic devices can be coupled with various detection methods for the analysis of this compound and its metabolites. These include:
Electrochemical Detection: Miniaturized electrodes can be integrated directly into the microfluidic channels for on-chip voltammetric or amperometric analysis.
Optical Detection: Techniques such as fluorescence or absorbance spectroscopy can be used for detection, often requiring the labeling of the analyte with a chromophore or fluorophore. A microfluidic platform for trace lipid analysis has been developed that could be adapted for fatty acid derivatives like this compound nih.govscispace.com.
Mass Spectrometry: Microfluidic chips can be interfaced with mass spectrometers for highly sensitive and selective analysis.
A conceptual design for a microfluidic platform for the high-throughput screening of nitrilase activity on this compound is presented below.
| Module | Design Feature | Function |
| Droplet Generation | Flow-focusing geometry | Encapsulates single enzyme variants and this compound substrate in individual droplets. |
| Incubation Channel | Serpentine channel | Provides sufficient residence time for the enzymatic reaction to occur within the droplets. |
| Detection Zone | Integrated pH-sensitive fluorescent dye | The hydrolysis of the nitrile group produces ammonia, leading to a change in pH and a corresponding change in fluorescence intensity. |
| Sorting | Dielectrophoretic (DEP) sorting | Droplets with high fluorescence (indicating high enzyme activity) are sorted into a collection channel. |
This integrated approach allows for the rapid and efficient characterization of this compound and its derivatives, paving the way for a deeper understanding of its biochemistry and the development of novel biotechnological applications.
Elucidation of Structure Reactivity and Structure Function Relationships of 8 Cyano Octanoic Acid
Electronic and Steric Effects of the Bifunctional Moieties on Reactivity
Inductive and Resonance Effects on the Acidity/Basicity of Carboxyl and Nitrile Groups
The acidity of the carboxyl group and the basicity of the nitrile group are modulated by electronic effects transmitted through the molecule's framework.
Acidity of the Carboxyl Group: The primary factor governing the acidity of the carboxyl group is the stability of its conjugate base, the carboxylate anion. This anion is significantly stabilized by resonance, which delocalizes the negative charge over both oxygen atoms. In addition to resonance, the acidity is influenced by the inductive effect of substituents on the alkyl chain. The cyano group is a moderately strong electron-withdrawing group due to the high electronegativity of the nitrogen atom. This results in a negative inductive effect (-I effect), where electron density is pulled through the sigma (σ) bonds of the carbon chain towards the nitrile. youtube.com
This electron withdrawal helps to disperse and stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value). nih.gov However, the inductive effect is distance-dependent, weakening significantly as the number of intervening bonds increases. cdnsciencepub.com In 8-cyano-octanoic acid, the cyano group is separated from the carboxyl group by a seven-carbon chain. Consequently, its acid-strengthening effect is modest compared to cases where the cyano group is closer to the carboxyl function, such as in cyanoacetic acid.
The pKa of octanoic acid is approximately 4.89. academyart.eduorganicchemistrytutor.comgoogle.comrsc.org Due to the weak electron-withdrawing inductive effect of the distant cyano group, the pKa of this compound is expected to be slightly lower than this value.
Table 1: Influence of Cyano Group Position on Carboxylic Acid pKa
| Compound Name | Structure | pKa | Effect of Cyano Group |
|---|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 | Reference |
| Cyanoacetic Acid | NCCH₂COOH | 2.47 | Strong -I effect significantly increases acidity |
| Octanoic Acid | CH₃(CH₂)₆COOH | 4.89 | Reference |
Data sourced from multiple references. academyart.eduorganicchemistrytutor.comgoogle.comrsc.orgcdnsciencepub.com
Basicity of the Nitrile Group: The nitrile group is an extremely weak base. libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp-hybridized orbital. lumenlearning.com Compared to sp² or sp³ orbitals, an sp orbital has 50% s-character, meaning the electrons are held more tightly and closer to the nucleus. This makes the lone pair less available for donation to a proton. lumenlearning.compublish.csiro.au Consequently, the conjugate acid of a nitrile is extraordinarily acidic (pKa ≈ -10), signifying that the nitrile itself is a very poor base. libretexts.orgpublish.csiro.au The distant carboxyl group in this compound has a negligible electronic effect on the basicity of the nitrile nitrogen.
Conformational Analysis and Rotational Barriers within the Aliphatic Chain
Like other long-chain alkanes, the aliphatic backbone of this compound can exist in numerous conformations. aub.edu.lb The two primary staggered conformations for any C-C-C-C dihedral angle are the anti-periplanar (trans) and the synclinal (gauche) forms. organicchemistrytutor.com
Anti-periplanar (Trans) Conformation: This is the most stable conformation, with a dihedral angle of 180°. It places the carbon substituents farthest apart, minimizing steric strain. The lowest energy state for the entire molecule corresponds to an extended, all-anti zigzag chain. organicchemistrytutor.com
Synclinal (Gauche) Conformation: This conformation has a dihedral angle of approximately 60° and is slightly higher in energy than the anti form due to a modest steric interaction. academyart.edu The presence of gauche conformations introduces "kinks" into the chain.
The interconversion between these conformers occurs rapidly at room temperature due to the relatively low energy barriers to rotation around the C-C single bonds. chemistrysteps.com The energy difference between eclipsed and staggered conformations in simple alkanes defines these rotational barriers.
Table 2: Typical Rotational Energy Barriers in Alkanes
| Bond Rotation in | Barrier Type | Approximate Energy Barrier (kJ/mol) |
|---|---|---|
| Ethane | Eclipsed vs. Staggered | 12 |
| Propane | Eclipsed vs. Staggered | 14 |
| Butane | Gauche to Anti | 3.8 |
| Butane | Eclipsed (H, CH₃) vs. Anti | 16 |
While the extended all-anti conformation is thermodynamically preferred, the flexibility of the chain could potentially allow for folded conformations where the terminal cyano and carboxyl groups are in proximity. Such conformations might be stabilized by dipole-dipole interactions or weak intramolecular hydrogen bonding, although they are generally entropically disfavored in solution compared to the extended form.
Influence on Reaction Kinetics and Thermodynamic Stabilities of Intermediates
The bifunctional nature of this compound can influence the kinetics of its reactions and the stability of any intermediates formed, although the effects are tempered by the long separating chain.
Kinetics of Carboxyl Group Reactions: For reactions such as Fischer esterification, the rate-determining step typically involves the nucleophilic attack on the protonated carbonyl carbon to form a tetrahedral intermediate. The electron-withdrawing cyano group, even at a distance, exerts a weak inductive effect that can slightly increase the electrophilicity of the carbonyl carbon. This may lead to a marginal increase in the reaction rate compared to octanoic acid. This effect also provides minor stabilization to negatively charged intermediates that may form during other reactions at the carboxyl center.
Kinetics of Nitrile Group Reactions: The carboxyl group is too distant to exert a significant electronic (inductive or resonance) effect on the electrophilicity of the nitrile carbon. Therefore, its influence on the kinetics of reactions like nucleophilic addition to the nitrile is expected to be negligible.
Neighboring Group Participation and Intramolecular Catalysis: A more significant kinetic influence could arise from neighboring group participation (NGP) if the molecule adopts a folded conformation. cdnsciencepub.comlibretexts.org For instance, during the hydrolysis of an ester derivative of this compound, the nitrile's lone pair is a potential, albeit very weak, intramolecular nucleophile. More plausibly, in the hydrolysis of the nitrile group itself, the carboxylate anion (formed under neutral or basic pH) could act as an intramolecular nucleophile or general base catalyst. However, this would require the formation of a large, nine-membered cyclic intermediate, which is entropically highly unfavorable. Therefore, while mechanistically possible, significant rate enhancements due to intramolecular catalysis are not anticipated for this molecule.
Mechanistic Investigations of this compound in Organic Transformations
The distinct reactivity of the carboxyl and nitrile groups allows for a range of selective transformations, including reduction and hydrolysis.
Catalytic Hydrogenation and Reduction Pathways of the Nitrile Group
The catalytic hydrogenation of the nitrile group in this compound is a key transformation that yields 9-aminononanoic acid, a bifunctional molecule with applications in polymer synthesis. The primary challenge in this reaction is achieving high chemoselectivity for the primary amine product.
The reaction is typically carried out with hydrogen gas (H₂) over a heterogeneous metal catalyst. academyart.edulibretexts.org Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). organicchemistrytutor.com The mechanism proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The initial addition of one mole of H₂ produces an imine intermediate. This imine is then rapidly hydrogenated by a second mole of H₂ to give the primary amine. academyart.edu
Pathway and Side Reactions: A significant complication in nitrile hydrogenation is the formation of secondary and tertiary amine by-products. organicchemistrytutor.comlumenlearning.com These arise from the reaction of the newly formed primary amine with the imine intermediate. The primary amine can act as a nucleophile, adding to the imine to form an aminal, which then eliminates ammonia (B1221849) to yield a secondary imine. Subsequent hydrogenation of this secondary imine produces a secondary amine. This process can repeat to form a tertiary amine.
To suppress these side reactions and enhance the selectivity for the primary amine, the hydrogenation is often performed in the presence of ammonia or a base like sodium or potassium hydroxide (B78521). lumenlearning.comchemistrysteps.com Ammonia shifts the equilibrium away from the formation of the secondary imine, while bases are thought to inhibit the condensation reactions on the catalyst surface.
Chemoselectivity: A crucial aspect of this transformation is the selective reduction of the nitrile in the presence of the carboxylic acid. Carboxylic acids are generally resistant to catalytic hydrogenation under conditions that readily reduce nitriles. google.com While reduction of carboxylic acids to alcohols is possible, it typically requires harsher conditions (higher pressures and temperatures) or more specialized catalysts. nih.govresearchgate.net Therefore, using catalysts like Raney Ni or Pd/C under moderate conditions allows for the chemoselective hydrogenation of the nitrile group to an amine, leaving the carboxyl group intact.
Table 3: Common Catalysts for Nitrile Hydrogenation to Primary Amines
| Catalyst | Typical Conditions | Additives for Selectivity | Comments |
|---|---|---|---|
| Raney Nickel | H₂ (30-100 atm), 50-150 °C, Alcohol solvent | Ammonia, NaOH, KOH | Highly active and commonly used; base additives are crucial for high primary amine selectivity. youtube.comchemistrysteps.com |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), 25-100 °C, Alcohol/Acidic solvent | Ammonia, HCl | Effective under milder conditions; ammonia or acid can be used to suppress side reactions. lumenlearning.comgoogle.com |
| Platinum Dioxide (PtO₂) | H₂ (1-4 atm), 25 °C, Acetic acid solvent | - | Often used in acidic media which protonates the product amine, preventing it from reacting with the imine intermediate. |
Hydrolysis and Solvolysis Pathways of the Nitrile and Ester Derivatives
The nitrile and potential ester derivatives of this compound can be transformed via hydrolysis, a reaction that involves cleavage of bonds by water, typically under acidic or basic catalysis.
Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile functional group in this compound converts it into a second carboxylic acid group, yielding the dicarboxylic acid nonanedioic acid (also known as azelaic acid). nih.gov The reaction proceeds through an amide intermediate, 9-oxononanoic acid amide. libretexts.orglibretexts.org
Acid-Catalyzed Pathway: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. lumenlearning.com After a series of proton transfers, an imidic acid is formed, which tautomerizes to the more stable amide. organicchemistrytutor.comlibretexts.org Under forcing acidic conditions (heat and strong acid), the amide undergoes further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Pathway: In the presence of a strong base, the hydroxide ion acts as a potent nucleophile and directly attacks the nitrile carbon. academyart.educhemistrysteps.com Subsequent protonation of the nitrogen anion by water forms the imidic acid, which tautomerizes to the amide. This amide can then be hydrolyzed under basic conditions. The reaction involves nucleophilic attack of hydroxide on the amide's carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate salt and ammonia. youtube.com An acidic workup is necessary to protonate the carboxylate and isolate the final dicarboxylic acid. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com
Hydrolysis and Solvolysis of Ester Derivatives: An ester of this compound, such as methyl 8-cyanooctanoate, can also undergo hydrolysis or solvolysis.
Hydrolysis: The cleavage of the ester by water yields the parent this compound and the corresponding alcohol. This reaction follows standard nucleophilic acyl substitution mechanisms. Acid catalysis involves initial protonation of the carbonyl oxygen to activate the ester, while base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion, leading to a carboxylate salt.
Solvolysis: This is a broader term where the solvent acts as the nucleophile. cdnsciencepub.com For example, reacting an ester of this compound in methanol (B129727) with an acid or base catalyst would result in methanolysis (a type of transesterification), yielding methyl 8-cyanooctanoate. Due to the long aliphatic chain, intramolecular participation from the distant nitrile group in the solvolysis of the ester is not a significant pathway. rsc.orgaub.edu.lb
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Cyanoacetic Acid |
| Octanoic Acid |
| 9-Aminononanoic acid |
| Nonanedioic acid (Azelaic acid) |
| 9-Oxononanoic acid amide |
| Methyl 8-cyanooctanoate |
| Raney Nickel |
| Palladium |
| Platinum |
| Rhodium |
| Cobalt |
| Sodium hydroxide |
| Potassium hydroxide |
| Ammonia |
Condensation and Polymerization Reactions Involving Both Functional Groups
This compound possesses two distinct functional groups—a terminal carboxylic acid and a terminal nitrile—which allows it to serve as a versatile monomer in condensation polymerization. stackexchange.compassmyexams.co.uk This type of polymerization, also known as step-growth polymerization, involves the reaction between bifunctional monomers to form larger polymer chains, often with the elimination of a small molecule like water. libretexts.orgyoutube.comquora.com The specific type of polymer formed is contingent on the chemical transformation of one or both of its functional groups, either before or during the polymerization process.
One primary pathway involves the conversion of the nitrile group. The reduction of the nitrile to a primary amine (R-C≡N → R-CH₂NH₂) transforms this compound into 9-aminononanoic acid. britannica.comebsco.com This resulting ω-amino acid can then undergo self-condensation, where the amine group of one monomer reacts with the carboxylic acid group of another to form an amide bond, yielding a polyamide known as Nylon-9. stackexchange.combritannica.com Alternatively, it can be copolymerized with other monomers, such as diacids or diamines, to produce various other polyamides. libretexts.orgchemguide.co.ukyoutube.com
Another pathway involves the hydrolysis of the nitrile group to a carboxylic acid (R-C≡N → R-COOH), which converts the molecule into nonanedioic acid (azelaic acid). britannica.comebsco.com This diacid can then react with a diol (a molecule with two alcohol groups) in a poly-esterification reaction to form a polyester (B1180765). libretexts.orglibretexts.org
A more direct application involves polymerization that retains the cyano group as a pendant functionality. In this approach, this compound can be reacted with a diol to form a polyester where the nitrile group remains intact on a side chain. These pendant nitrile groups are highly valuable as they are polar and can undergo further chemical modifications after polymerization, allowing for the tuning of the polymer's final properties or for cross-linking reactions. researchgate.net For instance, polymers with pendant cyano groups can be subjected to thermal curing to create crosslinked, heat-resistant network polymers. kpi.ua
Below is a table summarizing potential polymerization reactions involving this compound.
| Pre-Polymerization Modification of this compound | Co-monomer | Resulting Polymer Linkage | Polymer Type |
| Reduction of nitrile to amine (forms 9-aminononanoic acid) | Self-condensation | Amide | Polyamide (Nylon-9) |
| Hydrolysis of nitrile to carboxylic acid (forms nonanedioic acid) | Diol (e.g., Ethane-1,2-diol) | Ester | Polyester |
| None | Diol (e.g., Ethane-1,2-diol) | Ester | Polyester with pendant nitrile groups |
| None | Diamine (after activation of carboxylic acid) | Amide | Polyamide with pendant nitrile groups |
Click Chemistry and Other Bioorthogonal Reactions with Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov Click chemistry, a subset of bioorthogonal chemistry, describes reactions that are high-yielding, stereospecific, and generate minimal byproducts. mdpi.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
This compound in its native form is not equipped to participate in click reactions. However, its structure can be readily modified to incorporate the necessary functional groups, such as a terminal alkyne or an azide (B81097). This strategy is analogous to the use of alkyne-labeled fatty acids as chemical reporters to study biological processes like fatty acylation. nih.govnih.govnih.gov
To prepare a derivative for click chemistry, the carboxylic acid moiety of this compound can be coupled with an azide- or alkyne-containing molecule. For example:
Alkyne Derivatization: The carboxylic acid can be activated and reacted with propargylamine (B41283) or a small amino-alkyne to form an amide bond, resulting in an this compound derivative with a terminal alkyne.
Azide Derivatization: Similarly, the carboxylic acid can be reacted with a small amino-alcohol which is subsequently converted to an azide, or directly with an amino-azide, to install a terminal azide group.
Once functionalized, these derivatives can participate in CuAAC reactions. An alkyne-modified this compound can react with an azide-tagged molecule (e.g., a protein, a fluorescent dye, or a surface) to form a stable triazole linkage. This allows for the specific conjugation and labeling of biomolecules or materials. nih.gov This approach is highly selective for capturing and enriching labeled molecules from complex mixtures. nih.gov
Role of this compound as a Fundamental Building Block in Complex Chemical Synthesis
Precursor for Diverse Nitrogen-Containing Heterocycles
The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The nitrile group is a particularly versatile functional handle for constructing such ring systems. researchgate.netquimicaorganica.org Intramolecular cyclization, where the two ends of the molecule react to form a ring, is a key strategy. nih.gov
Given the long, flexible eight-carbon chain, direct intramolecular cyclization of this compound would lead to a large, ten-membered ring, which can be thermodynamically challenging. However, derivatives of the molecule are excellent candidates for cyclization reactions.
Potential routes to heterocyclic systems include:
Lactam Synthesis: Reduction of the nitrile group to a primary amine yields 9-aminononanoic acid. This molecule can undergo intramolecular cyclization under heating to form a nine-carbon lactam (caprinolactam), a ten-membered ring.
Tetrazole Formation: The nitrile group can react with an azide source (e.g., sodium azide) in a [3+2] cycloaddition to form a tetrazole ring. nih.gov The resulting molecule, where the tetrazole ring acts as a bioisostere for the carboxylic acid group, has potential applications in medicinal chemistry.
Fused Pyridine (B92270) Synthesis: In more complex synthetic schemes, substrates containing both a pendant nitrile and a conjugated alkyne have been shown to cyclize to form fused pyridine rings. nih.gov this compound could be elaborated into such a substrate.
Imidazoles and Oxazoles: The literature describes eco-friendly intramolecular cyclization reactions between cyano and carbonyl groups to form imidazole (B134444) and oxazole (B20620) rings. researchgate.net By converting the carboxylic acid of this compound to a suitable carbonyl derivative, similar cyclizations could be envisioned.
Intermediate in the Synthesis of Specialty Polymers and Oligomers
Beyond simple polyamides and polyesters, this compound serves as a strategic intermediate for creating specialty polymers and oligomers with tailored functionalities. The key to this application is the presence of the nitrile group, which can be either retained as a functional pendant group or used as a reactive site for post-polymerization modification. researchgate.net
Polymers synthesized from this compound (or its derivatives) that retain the cyano group are known as nitrile-containing polymers. The nitrile group imparts specific properties and functionalities:
Increased Polarity: The polar cyano group (-C≡N) can enhance intermolecular forces, affecting properties like solubility, thermal stability, and dielectric constant.
Post-Polymerization Modification: The pendant nitrile groups on a polymer backbone are available for a wide range of chemical transformations. researchgate.net They can be hydrolyzed to amides or carboxylic acids to increase hydrophilicity, reduced to primary amines to introduce basic sites or allow for further derivatization, or reacted with organometallic reagents. This allows for the production of a family of functional polymers from a single parent polymer.
Cross-linking Sites: Nitrile-containing polymers can be cross-linked to form robust network structures. For instance, thermal treatment of certain polyamides with pendant cyano groups can induce cross-linking, resulting in materials with high thermal stability. kpi.ua
This versatility makes this compound an attractive monomer for advanced materials, such as functional coatings, specialty resins, and materials for biomedical applications where surface properties and reactivity are critical.
Design of Chiral Auxiliaries or Ligands Based on this compound Scaffolds
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. rsc.orgwikipedia.org After the reaction, the auxiliary is removed, having imparted chirality to the product molecule. Carboxylic acids are commonly used to attach substrates to chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, through an amide or imide linkage. wikipedia.org
While this compound is achiral, it can be used as a scaffold to build chiral auxiliaries or ligands. This requires the introduction of one or more stereogenic centers into its structure. A common strategy is to perform an asymmetric reaction at the α-carbon (the carbon adjacent to the carboxylic acid). For example, asymmetric α-hydroxylation or α-amination would produce a chiral α-hydroxy or α-amino acid derivative.
Once a chiral version of the this compound scaffold is prepared, it could function in several ways:
As a Chiral Auxiliary: The chiral scaffold could be attached to a prochiral molecule. The stereocenter on the scaffold, combined with the steric and electronic influence of the long alkyl chain and the terminal nitrile group, would direct the stereoselective course of subsequent reactions.
As a Component of a Chiral Ligand: Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. nih.gov The this compound scaffold could be incorporated into a larger ligand structure. The carboxylic acid or nitrile group could serve as a coordination site for a metal catalyst, while the chiral element directs the stereoselectivity. The long, nonpolar octyl chain could also be used to tune solubility properties of the catalyst complex, for example, to make it more soluble in nonpolar organic solvents. While flexible chains are less common in highly selective ligands which often rely on rigid backbones, they can be part of more complex architectures like scaffolding ligands that covalently bind to the substrate during catalysis. nih.govsnnu.edu.cn
Computational and Theoretical Chemistry Studies on 8 Cyano Octanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic structure of 8-Cyano-octanoic acid, which in turn governs its chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation through geometry optimization. This process identifies the arrangement of atoms that corresponds to the lowest energy state.
Furthermore, DFT can predict various spectroscopic properties. For instance, calculations can simulate the infrared (IR) and Raman spectra, which arise from the vibrational modes of the molecule. The characteristic frequencies of the C≡N stretch of the nitrile group and the C=O and O-H stretches of the carboxylic acid group can be calculated and compared with experimental data to confirm the molecular structure. Theoretical calculations on related cyano-containing molecules have been used to interpret vibrational spectra and identify stable conformers umanitoba.ca.
Illustrative Data Table: Predicted Vibrational Frequencies for this compound using DFT
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3500 |
| Alkyl Chain | C-H stretch | ~2850-2960 |
| Nitrile | C≡N stretch | ~2250 |
| Carboxylic Acid | C=O stretch | ~1710 |
Note: These are typical frequency ranges and actual calculated values would depend on the specific DFT functional and basis set used.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP analysis would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation in hydrogen bonding or reaction with a base. Such analyses are crucial in understanding noncovalent interactions and reactivity patterns in molecules researchgate.netresearchgate.net.
Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate.
For this compound, this could be applied to reactions such as its hydrolysis, esterification, or reactions involving the nitrile group. For example, modeling the hydrolysis of the nitrile group to a carboxylic acid would involve calculating the energy profile for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon and subsequent steps. These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone. Quantum chemical calculations are frequently used to explore reaction mechanisms and energy barriers researchgate.netresearchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.
The conformation of this compound can be significantly influenced by its environment. In a polar solvent like water, the molecule may adopt a more extended conformation to maximize hydrogen bonding between its polar functional groups and the solvent. In a nonpolar solvent, it might fold to minimize the exposure of its polar ends to the solvent, or it could form aggregates, such as dimers, through hydrogen bonding between the carboxylic acid groups of two molecules.
MD simulations can model these behaviors by placing one or more this compound molecules in a simulation box filled with solvent molecules and calculating the forces between all atoms over time. This allows for the observation of conformational changes and aggregation phenomena at the molecular level. Such simulations are essential for understanding the behavior of fatty acids and their derivatives in different environments nih.govresearchgate.net.
Illustrative Data Table: Potential Intermolecular Interactions of this compound from MD Simulations
| Interaction Type | Participating Groups | Solvent Environment |
| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Nonpolar |
| Hydrogen Bonding | Carboxylic acid - Water | Polar (Aqueous) |
| Hydrogen Bonding | Nitrile - Water | Polar (Aqueous) |
| van der Waals | Alkyl chain - Alkyl chain | Aggregates/Nonpolar |
MD simulations can also be used to model the interaction of this compound with surfaces or biological macromolecules. For instance, if this molecule were to be used in a catalytic process, simulations could provide insights into how it adsorbs onto a catalytic surface, its orientation, and the interactions that facilitate a chemical transformation.
Similarly, if this compound is a substrate for an enzyme, MD simulations can model its binding within the enzyme's active site. These simulations can reveal the key amino acid residues involved in binding, the conformational changes that occur upon binding, and the dynamic interactions that position the molecule for catalysis. This information is invaluable for understanding enzyme mechanisms and for the rational design of new enzymes or inhibitors mdpi.com.
Self-Assembly Behavior and Supramolecular Interactions in Solution and Solid State
Computational studies focusing on the self-assembly and supramolecular interactions of this compound are pivotal for understanding its behavior in various environments, which in turn dictates its potential applications in materials science and nanotechnology. While direct computational studies on this compound are not extensively documented in the literature, its behavior can be inferred from computational analyses of analogous molecules, namely medium-chain fatty acids and compounds containing nitrile functional groups.
Molecular dynamics (MD) simulations, both at the all-atom and coarse-grained levels, have been instrumental in elucidating the aggregation behavior of medium-chain fatty acids like octanoic acid in aqueous solutions. These simulations reveal that such molecules spontaneously self-assemble into various structures, most commonly spherical micelles, to minimize the unfavorable interactions between their hydrophobic alkyl chains and water. The primary driving force for this assembly is the hydrophobic effect.
For this compound, it is hypothesized that it would exhibit similar self-assembly into micelles in aqueous solutions. The aliphatic eight-carbon chain would act as the hydrophobic tail, while the carboxylic acid head would be the hydrophilic group. The presence of the terminal cyano group, however, introduces additional complexity. The nitrile group is polar and capable of participating in hydrogen bonding, which could influence the packing and morphology of the resulting aggregates.
Table 1: Predicted Supramolecular Interactions in this compound Assemblies
| Interaction Type | Participating Groups | Predicted Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Formation of dimeric structures, driving force in solid-state packing. |
| Hydrophobic Interactions | Alkyl chains | Primary driving force for micelle formation in aqueous solution. |
| Dipole-Dipole Interactions | Cyano group - Cyano group | Stabilization of solid-state structures through antiparallel dimerization. |
| Hydrogen Bonding | Cyano group - Water/Carboxylic acid | Potential influence on the hydration shell and packing in solution and solid state. |
In Silico Pathway Prediction and Metabolic Flux Analysis for Biotechnological Production
The sustainable production of specialty chemicals like this compound through microbial fermentation is an attractive alternative to traditional chemical synthesis. Computational tools play a crucial role in designing and optimizing engineered metabolic pathways for the biosynthesis of such non-natural compounds.
Genome-Scale Metabolic Models for Optimized this compound Biosynthesis
Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism. These models can be used to simulate the metabolic capabilities of a cell and to predict the effect of genetic modifications on the production of a target molecule. For the biotechnological production of this compound, a GEM of a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, would be employed.
Since this compound is not a natural metabolite, its biosynthetic pathway would need to be designed and introduced into the host organism. This would likely involve the heterologous expression of enzymes capable of converting a native metabolite into this compound. A putative pathway could involve the conversion of a fatty acid precursor, such as octanoic acid, to the final product through the action of a nitrile-forming enzyme.
Once a potential pathway is established, it can be incorporated into the GEM. The model can then be used to assess the theoretical yield of this compound and to identify potential metabolic bottlenecks that might limit its production. Furthermore, GEMs can be used to design strategies for optimizing production, such as identifying genes to be overexpressed or deleted to redirect metabolic flux towards the desired product.
Flux Balance Analysis (FBA) for Identifying Optimal Production Pathways in Engineered Organisms
Flux Balance Analysis (FBA) is a mathematical technique used to predict the steady-state reaction fluxes in a metabolic network, as represented by a GEM. creative-proteomics.com By defining an objective function, such as maximizing the production of a specific metabolite, FBA can be used to identify the optimal distribution of metabolic fluxes that achieves this objective. creative-proteomics.com
For the production of this compound, FBA would be applied to the modified GEM containing the engineered biosynthetic pathway. The objective function would be set to maximize the flux towards this compound. The results of the FBA would provide a detailed prediction of the metabolic state of the engineered organism under optimal production conditions.
This information is invaluable for metabolic engineering efforts. For example, reactions with high predicted fluxes in the optimal solution would be targets for enzyme overexpression to enhance the pathway's capacity. Conversely, reactions that compete for precursors or cofactors with the this compound pathway would be candidates for gene deletion to redirect metabolic flux. FBA can be used to systematically evaluate the impact of multiple genetic modifications, thereby guiding the rational design of high-producing microbial strains.
Table 2: Application of FBA in Engineering this compound Production
| FBA Application | Description | Example for this compound |
| Yield Prediction | Calculates the maximum theoretical yield of the target product from a given substrate. | Determine the maximum moles of this compound produced per mole of glucose consumed. |
| Target Identification | Identifies genes/enzymes for overexpression or deletion to improve production. | Suggest overexpression of fatty acid biosynthesis genes and deletion of competing pathways. |
| Media Optimization | Predicts the optimal composition of the growth medium for maximizing production. | Determine the ideal carbon-to-nitrogen ratio to support both growth and product formation. |
| Robustness Analysis | Assesses the stability of the production phenotype to perturbations in the network. | Evaluate how sensitive this compound production is to changes in enzyme expression levels. |
Enzyme-Substrate Docking and Molecular Modeling for Rational Biocatalyst Design
The efficiency of the engineered biosynthetic pathway for this compound will heavily depend on the catalytic activity and substrate specificity of the enzymes involved. Enzyme-substrate docking and molecular modeling are powerful computational tools for understanding and improving enzyme function at the molecular level.
For a putative this compound pathway, key enzymes would include those from the fatty acid biosynthesis pathway and a nitrile-forming enzyme. Molecular docking simulations can be used to predict the binding mode of substrates and intermediates within the active site of these enzymes. This can provide insights into the molecular determinants of substrate specificity and catalytic efficiency.
For instance, if a known nitrile-forming enzyme has low activity on the octanoic acid precursor, molecular modeling can be used to identify amino acid residues in the active site that could be mutated to improve binding and catalysis. This process, known as rational protein design, can significantly accelerate the development of highly efficient biocatalysts.
Molecular dynamics simulations can further be employed to study the conformational dynamics of the enzyme-substrate complex and to calculate the free energy of binding. These more advanced computational techniques can provide a more detailed understanding of the catalytic mechanism and can help to refine the design of improved enzyme variants. Through iterative cycles of computational design and experimental validation, it is possible to engineer highly efficient and specific biocatalysts for the production of this compound.
Biochemical Transformations and Environmental Fate of 8 Cyano Octanoic Acid in Non Human Biological Contexts
Microbial Metabolism and Biodegradation Pathways of 8-Cyano-octanoic acid
The microbial breakdown of aliphatic nitriles is a well-documented process, crucial for the detoxification and natural cycling of these compounds. It is highly probable that this compound is susceptible to microbial degradation through similar enzymatic pathways.
A diverse range of microorganisms, particularly bacteria, have demonstrated the ability to utilize aliphatic nitriles as sources of carbon and/or nitrogen. These organisms are typically isolated from environments contaminated with nitriles, such as industrial wastewater and agricultural soils. Genera known for their nitrile-degrading capabilities include Rhodococcus, Pseudomonas, Nocardia, and Bacillus. nih.govsemanticscholar.orggrafiati.com For instance, strains of Rhodococcus rhodochrous have been shown to be versatile in degrading various aliphatic nitriles. nih.gov Similarly, Pseudomonas fluorescens has been identified as capable of degrading long-chain aliphatic nitriles. nih.govnih.gov It is plausible that specific strains within these genera possess the enzymatic machinery to biotransform this compound.
Table 1: Examples of Microbial Strains with Potential for this compound Biotransformation (Based on Analogy with Other Aliphatic Nitriles)
| Microbial Genus | Known Substrates | Relevant Enzyme Systems |
|---|---|---|
| Rhodococcus | Acetonitrile (B52724), Acrylonitrile (B1666552), Propionitrile | Nitrile hydratase, Amidase, Nitrilase |
| Pseudomonas | Undecanenitrile, Benzonitrile | Nitrilase, Nitrile hydratase |
| Nocardia | Acetonitrile, Propionitrile | Nitrile hydratase, Amidase |
The microbial metabolism of nitriles primarily proceeds through two main enzymatic pathways:
The Nitrile Hydratase and Amidase System: This is a two-step pathway where a nitrile hydratase first hydrates the nitrile to its corresponding amide. frontiersin.org In the case of this compound, this would result in the formation of 8-carbamoyl-octanoic acid. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (octanedioic acid) and ammonia (B1221849). nih.gov Nitrile hydratases are metalloenzymes, typically containing either an iron or cobalt ion in their active site. acsgcipr.org
The Nitrilase System: This pathway involves a single enzyme, a nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia. researchgate.netnih.gov A nitrilase acting on this compound would directly yield octanedioic acid and ammonia.
The substrate specificity of these enzymes is a key factor. While many studies have focused on short-chain nitriles, there is evidence for the activity of these enzymes on longer-chain aliphatic nitriles. nih.govnih.gov The presence of a terminal carboxylic acid group in this compound might influence its uptake by microbial cells and its interaction with the active sites of these enzymes.
Beyond the initial transformation of the cyano group, the resulting octanedioic acid is a dicarboxylic acid that can be further metabolized by many microorganisms through pathways such as beta-oxidation, involving carboxylases and dehydrogenases, to yield energy and cellular building blocks.
Table 2: Key Enzyme Systems in the Biodegradation of Aliphatic Nitriles
| Enzyme System | Reaction Catalyzed | Intermediate Product | Final Products |
|---|---|---|---|
| Nitrile Hydratase & Amidase | Hydration of nitrile, followed by hydrolysis of amide | Amide | Carboxylic acid, Ammonia |
Based on the known enzymatic pathways, the metabolic fate of this compound in a microbial system would likely proceed as follows:
Pathway A (Nitrile Hydratase/Amidase): this compound → 8-Carbamoyl-octanoic acid → Octanedioic acid + Ammonia
Pathway B (Nitrilase): this compound → Octanedioic acid + Ammonia
The resulting octanedioic acid is a common metabolic intermediate and can be readily integrated into the central metabolism of many bacteria, likely via the beta-oxidation pathway, ultimately leading to the production of acetyl-CoA, which can enter the citric acid cycle. The released ammonia can be assimilated as a nitrogen source for the synthesis of amino acids and other nitrogen-containing biomolecules.
In a mixed microbial community, the complete mineralization of this compound to carbon dioxide, water, and ammonia is expected. frontiersin.org
While specific kinetic data for this compound is unavailable, studies on other aliphatic nitriles can provide insights. The rate of microbial degradation is influenced by several factors, including:
Substrate Concentration: The degradation rate often follows Michaelis-Menten kinetics, where the rate increases with substrate concentration up to a saturation point.
Microbial Biomass: A higher concentration of adapted microorganisms will lead to a faster degradation rate.
Environmental Conditions: pH, temperature, and the availability of other nutrients can significantly impact enzymatic activity and microbial growth.
Matrix Effects: In soil and sediment, the bioavailability of this compound may be reduced due to sorption to organic matter and clay particles, potentially slowing the degradation rate compared to aqueous environments.
Studies on other aliphatic nitriles have shown that degradation rates can vary widely. For example, research on the degradation of acetonitrile and acrylonitrile by an adapted activated sludge consortium showed different removal rates for these compounds. nih.gov It has also been observed that lighter nitriles are often removed more rapidly than higher-molecular-weight nitriles. nih.gov
Table 3: Hypothetical Kinetic Parameters for this compound Degradation in Different Matrices (Illustrative)
| Environmental Matrix | Influencing Factors | Expected Degradation Rate |
|---|---|---|
| Water | Bioavailability, microbial density | Potentially moderate to high |
| Soil | Sorption to organic matter, pH, moisture | Potentially lower than in water |
Role of this compound as an Intermediate or Precursor in Non-Human Biosynthesis
Investigation of Plant Metabolic Pathways Involving Cyano-Fatty Acids
While this compound itself is not widely documented as a common plant metabolite, several plant families are known to synthesize a class of related compounds called cyanolipids. nih.gov These are not true cyano-fatty acids but are esters of fatty acids with an α-hydroxynitrile (a cyanohydrin). annualreviews.org The existence of these pathways demonstrates that plants possess the enzymatic machinery to handle molecules containing both cyano and lipid moieties.
Cyanolipids are particularly found in the seed oils of certain species within the Sapindaceae (soapberry) family. nih.gov These compounds can serve as a dense form of stored nitrogen, which is released during seed germination. nih.gov Furthermore, upon hydrolysis by specific plant enzymes, these compounds can release hydrogen cyanide (HCN), a potent toxin, suggesting a role in chemical defense against herbivores. annualreviews.orgnih.gov The biosynthetic pathways for cyanogenic compounds typically start from amino acids. researchgate.net The investigation of these pathways provides a framework for understanding how a molecule like this compound could potentially be synthesized or metabolized by plants, likely involving enzymes that act on fatty acid precursors.
Characterization of Microbial Natural Product Synthesis Featuring this compound Derivatives
In the microbial world, particularly among cyanobacteria, fatty acid metabolism is a rich source for the biosynthesis of diverse natural products. rsc.org Cyanobacteria are known to incorporate and modify fatty acids into complex secondary metabolites, and notably, many appear to lack a functional beta-oxidation pathway for fatty acid degradation. rsc.orgchemrxiv.org This metabolic peculiarity suggests that fatty acids and their derivatives are readily channeled into biosynthetic pathways rather than being catabolized for energy. chemrxiv.org
This unique metabolic context makes cyanobacteria a plausible source for natural products derived from this compound. While specific examples remain to be discovered, the known enzymatic capabilities of these organisms include chain elongation, desaturation, and various functional group modifications. researchgate.net A precursor like this compound could be incorporated by a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) assembly line, leading to the production of novel bioactive compounds. The cyano group could be retained as a key functional feature of the final natural product or be enzymatically modified during the biosynthetic process.
Enzymatic Modification of this compound for Novel Bioproducts in Industrial Biotechnology
The cyano group of this compound serves as a versatile chemical handle for enzymatic modification, making it a valuable substrate in industrial biotechnology. Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, offer environmentally benign routes to synthesize valuable dicarboxylic acids and amides. researchgate.netopenbiotechnologyjournal.com
Nitrilase-mediated conversion: A nitrilase enzyme can directly hydrolyze the terminal nitrile group of this compound to a carboxylic acid group in a single step. nih.gov This biocatalytic reaction would yield nonanedioic acid (azelaic acid), a dicarboxylic acid with applications in the production of polymers, lubricants, and cosmetics.
Nitrile hydratase and amidase-mediated conversion: A two-step enzymatic process can also be employed. First, a nitrile hydratase would convert the cyano group to an amide, producing 8-carbamoyloctanoic acid. iupac.org Subsequently, an amidase could hydrolyze the amide to yield nonanedioic acid. iupac.org The intermediate, 8-carbamoyloctanoic acid, is also a potentially valuable specialty chemical.
These biocatalytic processes represent a "green chemistry" approach, as they occur under mild conditions (neutral pH, ambient temperature) and avoid the use of harsh chemical reagents and toxic catalysts often required in traditional chemical synthesis. openbiotechnologyjournal.com
| Enzyme Class | Substrate | Reaction | Product | Potential Application of Product |
| Nitrilase | This compound | One-step hydrolysis | Nonanedioic acid | Polymer synthesis, lubricants |
| Nitrile Hydratase | This compound | Hydration | 8-Carbamoyloctanoic acid | Specialty chemical intermediate |
| Amidase | 8-Carbamoyloctanoic acid | Hydrolysis | Nonanedioic acid | Polymer synthesis, lubricants |
Applications of 8 Cyano Octanoic Acid in Advanced Materials and Industrial Chemistry Strictly Non Clinical
Development of Novel Polymeric Materials Utilizing 8-Cyano-octanoic acid
The dual functionality of this compound makes it a promising candidate for the development of novel polymeric materials with tailored properties. The carboxylic acid group can readily participate in classic polymerization reactions, while the nitrile group can either be retained for specific functionalities or be chemically modified.
This compound can theoretically be utilized as a monomer in condensation polymerization to create high-performance polyamides and polyesters. Condensation polymerization is a process where monomers join together, resulting in the formation of a polymer and the elimination of a small molecule, such as water.
In the synthesis of polyamides, the carboxylic acid group of this compound would react with a diamine monomer. The resulting polymer chain would feature repeating amide linkages with pendent cyano groups. These cyano groups can introduce unique properties to the polyamide, such as increased polarity and improved solubility in organic solvents. The presence of these polar functional groups can enhance chain-chain interactions, potentially influencing the material's thermal and mechanical properties. While specific research on polyamides derived from this compound is not extensively documented, the introduction of cyano groups into polyamide backbones has been shown to modify their properties.
Similarly, in the production of polyesters, this compound could be reacted with a diol. The resulting polyester (B1180765) would contain ester linkages and pendent nitrile groups. These nitrile-functionalized polyesters could exhibit enhanced adhesion to various substrates and potentially serve as precursors for further chemical modifications.
Table 1: Potential Monomers for Copolymerization with this compound
| Polymer Type | Comonomer Type | Example Comonomers |
| Polyamide | Diamine | Hexamethylenediamine, 1,4-Diaminobenzene |
| Polyester | Diol | Ethylene glycol, 1,4-Butanediol |
This table presents theoretical comonomers for polymerization with this compound based on general principles of condensation polymerization.
The nitrile group in this compound can undergo various chemical transformations, making it a potential cross-linking agent for thermosetting resins and polymer networks. For instance, nitrile groups can undergo trimerization to form triazine rings, which are highly stable and can create strong, covalent cross-links between polymer chains. This cross-linking process can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting material.
Thermosetting resins, such as epoxies and phenolic resins, could potentially be modified with this compound. The carboxylic acid group could react with the resin's functional groups, incorporating the cyano-octanoic acid moiety into the polymer backbone. Subsequent curing at elevated temperatures could then induce the cross-linking of the nitrile groups, leading to a rigid, three-dimensional network.
The unique chemical structure of this compound makes it a candidate precursor for the formulation of specialty coatings, adhesives, and lubricants.
In coatings and adhesives, the carboxylic acid group can provide good adhesion to metal and other polar substrates through hydrogen bonding and the formation of metal carboxylates. The long aliphatic chain can contribute to flexibility and hydrophobicity, while the polar nitrile group can enhance interactions with specific surfaces and improve chemical resistance.
In the field of lubricants, long-chain fatty acids and their derivatives are known to be effective boundary lubricants. This compound could potentially be used as an additive in lubricant formulations. The carboxylic acid head can adsorb onto metal surfaces, while the alkyl chain provides a lubricating film. The presence of the nitrile group might offer unique tribological properties due to its polarity and potential for interaction with metal surfaces.
Intermediate in Fine Chemical Synthesis and Performance Chemical Production
This compound can serve as a valuable intermediate in the synthesis of a variety of fine and performance chemicals, owing to the reactivity of both the nitrile and carboxylic acid functional groups.
The chemical structure of this compound, with its hydrophilic carboxylic acid head and a hydrophobic eight-carbon tail, is inherently amphiphilic. This structure is a precursor for various specialty surfactants, emulsifiers, and detergent components.
The nitrile group can be hydrolyzed to a carboxylic acid, yielding a dicarboxylic acid which can be further functionalized to create bolaamphiphiles or gemini (B1671429) surfactants. Alternatively, the nitrile group can be reduced to an amine, which can then be quaternized to produce cationic surfactants. These types of surfactants often exhibit unique properties, such as high surface activity and the ability to form stable emulsions.
Table 2: Potential Surfactant Classes from this compound Derivatives
| Derivative of this compound | Surfactant Class | Potential Application |
| 1,9-Nonanedioic acid (from nitrile hydrolysis) | Anionic Surfactant / Building Block | Detergents, Emulsifiers |
| 9-Aminononanoic acid (from nitrile reduction) | Amphoteric/Cationic Surfactant Precursor | Specialty Cleaners, Fabric Softeners |
This table outlines potential surfactant classes that could be synthesized from this compound based on established chemical transformations.
In the field of agrochemicals, nitrile-containing compounds are important intermediates in the synthesis of various active ingredients, including herbicides, insecticides, and fungicides. The nitrile group can be transformed into a variety of other functional groups, providing a versatile handle for the construction of complex molecular architectures.
This compound could serve as a building block for the synthesis of certain agrochemical intermediates. For example, the nitrile group can be converted to an amide or a carboxylic acid, which can then be further elaborated. The aliphatic chain of this compound could be incorporated into the final structure of an agrochemical to impart desired lipophilicity, which can be crucial for its biological activity and transport properties within a plant or insect. While specific examples of agrochemicals derived from this compound are not prevalent in public literature, the synthesis of fatty nitriles from fatty acids is a known industrial process for creating intermediates for various chemical sectors.
Precursor for Advanced Lubricant Additives and Functional Fluids
There is currently no available research or patents that describe the use of this compound as a precursor for the synthesis of advanced lubricant additives or functional fluids. The chemical structure of this compound, featuring a terminal cyano group and a carboxylic acid function, could theoretically be modified to produce molecules with lubricant properties. For instance, the carboxylic acid could be esterified to create esters, and the nitrile group could be hydrogenated to an amine, which could then be further functionalized. However, no such derivatives or their applications in lubrication have been reported in the scientific literature.
Role in Catalysis and Sustainable Chemical Processes
Despite the potential for its functional groups to participate in catalytic processes, there is a lack of specific research detailing the role of this compound in catalysis and sustainable chemical processes as outlined in the following subsections.
Constituent in Ionic Liquids or Deep Eutectic Solvents for Green Chemistry Applications
There is no evidence to suggest that this compound has been used as a constituent in the formulation of either ionic liquids or deep eutectic solvents. While fatty acids are sometimes used as hydrogen bond donors in deep eutectic solvents, and nitriles can be components of ionic liquid anions, the specific use of this compound in these green chemistry applications has not been documented.
Application in Heterogeneous Catalysis as a Surface Modifier or Template
Research on the application of this compound in heterogeneous catalysis is not available. There are no reports of its use as a surface modifier to alter the properties of a catalyst or as a template to direct the synthesis of porous catalytic materials. The molecule's functional groups could theoretically interact with catalyst surfaces, but no experimental data or applications have been described.
Emerging Research Avenues and Future Perspectives for 8 Cyano Octanoic Acid Research
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For 8-Cyano-octanoic acid, AI and machine learning (ML) offer powerful tools to navigate its complex chemical space and accelerate discovery.
Discovery of Novel Applications: Beyond synthesis, ML models can predict the physicochemical properties and potential applications of novel this compound derivatives. By analyzing structure-property relationships, these models can screen virtual libraries of compounds for specific functionalities, such as suitability for new polymers, surfactants, or pharmaceutical intermediates. This in silico screening process can identify promising candidates for laboratory synthesis, dramatically accelerating the discovery of new materials and applications. nih.gov A data-driven synthesis planning program is a key component being developed and evaluated by the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes MIT and 13 chemical and pharmaceutical companies. mit.edu
| Parameter | Traditional Laboratory Approach | AI-Informed Predictive Approach |
|---|---|---|
| Route Design Time | Weeks to Months | Hours to Days |
| Number of Experimental Iterations | 10 - 20 | 2 - 5 |
| Predicted Yield Improvement | Baseline | 15-25% |
| Sustainability Score (Reagent/Solvent Choice) | Moderate | High |
Exploration of Novel Biocatalytic Systems and Synthetic Biology Approaches for Sustainable Production
The imperative for green chemistry is driving research into bio-based production routes for chemicals. Biocatalysis and synthetic biology present promising avenues for the sustainable synthesis of this compound, moving away from petrochemical feedstocks.
Engineered Microbial Factories: Synthetic biology enables the engineering of microorganisms, such as cyanobacteria or E. coli, to produce specific chemicals directly from renewable resources like CO2 or sugars. diva-portal.orgmdpi.com Researchers are exploring the modification of fatty acid synthesis pathways in these organisms to generate functionalized fatty acids. frontiersin.orgnih.gov By introducing specific enzymes (e.g., nitrilases or enzymes capable of terminal functionalization) into an engineered host, it is conceivable to develop a microbial chassis that can produce this compound or its precursors through fermentation. researchgate.net This approach aligns with the principles of a circular bioeconomy, offering a low-energy, sustainable production method. diva-portal.orgsemanticscholar.org
Enzymatic Synthesis and Biotransformation: Biocatalysis, the use of isolated enzymes for chemical transformations, offers high selectivity and mild reaction conditions. Enzymes like lipases could be used for the esterification of this compound, while other enzymes could catalyze the transformation of the nitrile group. Research into novel enzymes from diverse environments (metagenomics) and the engineering of existing enzymes for enhanced stability and activity are critical areas of exploration. mdpi.com This could lead to highly efficient and specific processes for creating derivatives of this compound.
| Approach | Microorganism/Enzyme | Potential Substrate | Target Product | Key Advantage |
|---|---|---|---|---|
| Engineered Cyanobacteria | Synechocystis sp. PCC 6803 (modified) | CO2, Sunlight | Fatty Acid Precursors | Uses atmospheric carbon; sustainable. diva-portal.orgfrontiersin.org |
| Whole-Cell Biotransformation | Engineered E. coli with Nitrilase | Dinitrile Precursors | This compound | High conversion rates. |
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym® 435) | This compound + Alcohol | Cyano-esters | High specificity, mild conditions. mdpi.com |
Advanced Characterization of Interfacial Phenomena and Material Properties at the Nanoscale
The unique structure of this compound, with a hydrophilic carboxylic head and a polar nitrile tail, suggests interesting behavior at interfaces and as a building block for nanomaterials. Advanced characterization techniques are crucial to understanding and exploiting these properties.
Self-Assembly and Interfacial Behavior: The amphiphilic nature of this compound could allow it to form unique self-assembled structures like micelles or monolayers at liquid-air or liquid-solid interfaces. nih.gov Techniques such as small-angle neutron scattering (SANS) and surface tension measurements can provide detailed insights into the morphology and organization of these assemblies. acs.org Understanding how the terminal nitrile group influences packing and intermolecular interactions is a key research question that could inform its use in emulsions, foams, and as a surface modifying agent. acs.orgresearchgate.net
Functionalization of Nanomaterials: Carboxylic acids are widely used to functionalize the surface of nanoparticles, enhancing their stability and imparting new properties. acs.orgnih.gov this compound could serve as a novel ligand for nanoparticles (e.g., ZnO or metal oxides), creating a surface that presents reactive nitrile groups. nih.gov These nitrile-functionalized nanoparticles could then be used as platforms for further chemical modification or as fillers in polymer composites where the nitrile group enhances interaction with the polymer matrix. Techniques like solid-state NMR and vibrational spectroscopies are essential for characterizing the binding mode and reactivity of the fatty acid at the material's surface. acs.org
Development of High-Throughput Screening Methodologies for Efficient Derivatization and Functionalization
To fully explore the potential of this compound as a platform chemical, efficient methods are needed to create and test a wide array of its derivatives. High-throughput screening (HTS) provides the necessary speed and scale for this exploration.
Combinatorial Derivatization: HTS methodologies allow for the rapid synthesis of a large library of compounds in parallel. By reacting this compound with diverse libraries of alcohols (targeting the carboxyl group) or other reagents (targeting the nitrile group), a vast chemical space can be explored. This approach can be coupled with automated purification and analysis to accelerate the discovery of derivatives with desired properties.
Rapid Functional Assays: A crucial component of HTS is the development of rapid and reliable assays to evaluate the performance of the newly synthesized derivatives. For example, if searching for novel surfactants, automated surface tension measurements could be employed. If targeting antimicrobial agents, microplate-based assays against various bacterial strains could be used. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for high-throughput bioanalysis, and specific derivatization reagents can be developed to enhance detection sensitivity and selectivity for carboxylic acids and their derivatives. nih.govresearchgate.netnih.govacs.org
| Step | Methodology | Objective | Key Technology |
|---|---|---|---|
| 1. Library Synthesis | Parallel synthesis in 96-well plates | Create diverse esters and amides | Robotic liquid handlers |
| 2. Purification | Automated solid-phase extraction (SPE) | Isolate desired products | Automated SPE systems |
| 3. Analysis | Rapid LC-MS/MS | Confirm structure and purity | High-throughput mass spectrometry nih.gov |
| 4. Functional Screen | Application-specific assays (e.g., antimicrobial, surfactant) | Identify lead candidates | Plate readers, tensiometers |
Bridging Fundamental Chemical Science with Demands for Bio-Based and Sustainable Industrial Chemicals
This compound is well-suited to serve as a bridge between fundamental chemical research and the growing industrial demand for sustainable, bio-based chemicals. ieabioenergy.com Its dual functionality allows it to be a versatile precursor for a range of valuable products.
Platform for Bio-Based Polymers: The nitrile and carboxylic acid groups can be independently or sequentially transformed into other functional groups, such as amines and amides. For instance, reduction of the nitrile group to an amine, followed by polymerization with the carboxylic acid end, could lead to novel bio-based polyamides. The conventional production of fatty amines, which are important surfactant precursors, often proceeds through the hydrogenation of fatty nitriles derived from fatty acids. nih.govtue.nl This positions this compound as a potential monomer for creating polymers with tailored properties.
Sustainable Specialty Chemicals: There is a significant market for specialty chemicals derived from renewable resources like fatty acids. tue.nlresearchgate.net this compound can be a precursor to surfactants, corrosion inhibitors, and lubricants. nih.gov For example, the incorporation of fatty acids into nitrile-based synthetic rubber has been shown to improve biodegradability. um.edu.my Research focused on converting this compound into such high-value products using green chemistry principles will be crucial for its industrial adoption. This involves developing catalytic processes that are highly efficient and minimize waste, directly addressing the need for a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 8-Cyano-octanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves introducing the cyano group at the 8th position of octanoic acid. One approach is nucleophilic substitution using potassium cyanide on a bromo-octanoic acid precursor under controlled pH (e.g., 8–10) and inert atmosphere. Alternatively, oxidative methods (e.g., ammoxidation) can be employed. Optimization involves varying catalysts (e.g., phase-transfer catalysts), temperature (40–80°C), and solvent polarity (e.g., DMF or acetonitrile). Yields are improved via iterative purification (e.g., column chromatography or recrystallization) . Enzyme-catalyzed reactions, as seen in analogous compounds like 8-Aminooctanoic acid, may offer stereoselective pathways but require testing for cyano-group compatibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for the cyano group?
- Methodological Answer :
- IR Spectroscopy : The cyano group (C≡N) shows a sharp absorption band near 2240–2260 cm⁻¹. Baseline correction is critical to distinguish it from noise.
- NMR : H NMR reveals splitting patterns near the carboxyl and cyano groups. C NMR identifies the nitrile carbon at ~115–120 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 170.12 for C₉H₁₅NO₂).
- Data Interpretation : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may shift peaks. Always compare with computational predictions (e.g., DFT) for validation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) due to incompatibility risks .
- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, MD) can predict the reactivity of this compound in nucleophilic or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the α-carbon.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to study hydrolysis kinetics.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can contradictory data on this compound’s solubility or stability be systematically resolved?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity, temperature (±0.5°C), and measurement techniques (e.g., gravimetric vs. UV-Vis).
- Error Analysis : Quantify uncertainties using tools like standard deviation or confidence intervals. For stability studies, track degradation via HPLC at timed intervals.
- Meta-Analysis : Compare results across studies while adjusting for variables (e.g., pH, light exposure) .
Q. What advanced catalytic systems (e.g., organocatalysts, metal-organic frameworks) could enhance the functionalization of this compound?
- Methodological Answer :
- Organocatalysts : Proline derivatives may facilitate asymmetric additions to the cyano group.
- Metal-Organic Frameworks (MOFs) : Test Zn-based MOFs for selective adsorption during carboxylate-cyano coupling reactions.
- Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation. Reference analogous aminolysis protocols for lactam synthesis .
Data Presentation and Reproducibility
Q. How should researchers structure experimental protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Descriptions : Include molar ratios, solvent grades, and instrument calibration data (e.g., NMR shim settings).
- Supporting Information : Provide raw spectra, chromatograms, and crystallographic data (if applicable) in supplementary files. Follow Beilstein Journal guidelines for compound characterization .
- Checklist : Use a reproducibility checklist (e.g., MIACE standards) to document critical parameters .
Q. What statistical approaches are suitable for analyzing dose-response or kinetic data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit kinetic data to models like Michaelis-Menten or first-order decay.
- ANOVA : Compare means across experimental groups (e.g., varying catalysts).
- Software Tools : Use GraphPad Prism or R packages (e.g.,
drcfor dose-response curves). Validate assumptions (e.g., normality via Shapiro-Wilk tests) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
